molecular formula C11H7NO2 B13691428 Naphtho[2,3-d]isoxazol-3(2H)-one

Naphtho[2,3-d]isoxazol-3(2H)-one

Cat. No.: B13691428
M. Wt: 185.18 g/mol
InChI Key: DPIGZCIBDUBRBC-UHFFFAOYSA-N
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Description

Naphtho[2,3-d]isoxazol-3(2H)-one (CAS No: 94734-31-3) is a naphthoisoxazole derivative with a molecular formula of C11H7NO2 and a molecular weight of 185.18 g/mol . This compound features a fused naphthalene-isoxazolone structure, making it a valuable scaffold in medicinal chemistry research. Isoxazole rings are recognized as privileged structures in drug discovery due to their wide spectrum of biological activities . Compounds based on the naphtho[2,3-d]isoxazole core have shown significant promise in biological evaluations. Research on closely related naphtho[2,3-d]isoxazole-4,9-dione derivatives has demonstrated potent cytoprotective and antiapoptotic properties . These studies indicate that such compounds can significantly increase cell viability and reduce caspase activation in models of camptothecin-induced apoptosis in primary rat hepatocytes. The mechanism of action appears to involve the modulation of key apoptotic pathways, including the up-regulation of pro-survival proteins like Bcl-XL . This makes the naphtho[2,3-d]isoxazole structure a compelling subject for further investigation in neuroprotection, cardioprotection, and other therapeutic areas where preventing programmed cell death is desired. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

benzo[f][1,2]benzoxazol-3-one

InChI

InChI=1S/C11H7NO2/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)14-12-11/h1-6H,(H,12,13)

InChI Key

DPIGZCIBDUBRBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)NO3

Origin of Product

United States

Ii. Synthetic Methodologies for Naphtho 2,3 D Isoxazol 3 2h One and Its Analogues

Classical and Conventional Routes to Naphtho[2,3-d]isoxazol-3(2H)-one

Traditional methods for synthesizing the this compound scaffold primarily involve intramolecular cyclization reactions or the reaction of naphthoquinone derivatives with specific nucleophiles.

The formation of the isoxazolone ring can be accomplished through the intramolecular cyclization of suitably functionalized naphthalene (B1677914) precursors. A logical precursor for this compound is a hydroxamic acid derivative of 3-hydroxy-2-naphthoic acid. wikipedia.org This common industrial chemical is prepared via the Kolbe–Schmitt reaction from 2-naphthol. wikipedia.org The carboxylic acid can be converted to an activated derivative (like an acid chloride or ester) and subsequently reacted with hydroxylamine (B1172632) to form the corresponding hydroxamic acid. An intramolecular cyclodehydration, often promoted by a dehydrating agent or thermal conditions, would then yield the final this compound ring system.

Another related cyclization strategy involves the oxidative cyclization of oximes. For instance, a one-pot oxidative cyclization of 2-hydroxy-1-naphthaldehyde (B42665) oxime using lead(IV) acetate (B1210297) has been shown to produce isomeric naphthoisoxazole derivatives. researchgate.net This highlights how oxidative conditions can be employed to facilitate the ring-closing step in the formation of such fused heterocyclic systems.

A prominent and versatile method for constructing naphthoisoxazolone systems involves the reaction of naphthoquinones with reagents that provide the nitrogen and oxygen atoms of the isoxazole (B147169) ring. These reactions leverage the electrophilic nature of the quinone ring, which is susceptible to nucleophilic attack. researchgate.netnih.gov

A direct and efficient synthesis of naphtho[2,3-d]isoxazole-4,9-dione derivatives has been achieved by reacting 2,3-dichloro-1,4-naphthoquinone with substituted nitromethanes in the presence of a base. nih.govulisboa.pt In this reaction, the nitromethane (B149229) anion acts as the N-O nucleophile, attacking the quinone ring and leading to a subsequent cyclization and elimination sequence to form the fused isoxazole ring. This method provides a facile entry to 3-substituted analogues. nih.gov

Similarly, 3-aryl-naphtho[2,3-d]isoxazole-4,9-diones can be synthesized from lawsone (2-hydroxy-1,4-naphthoquinone). researchgate.net The reaction of 2-alkanoylnaphthohydroquinones with hydroxylamine also serves as a pathway to related quinoidal compounds, demonstrating the versatility of hydroxylamine as a key reagent in this synthetic approach. researchgate.net The general reactivity of 1,4-naphthoquinone (B94277) with various primary amines often leads to 2-amino-1,4-naphthoquinones, establishing the precedent for C-N bond formation that underpins these cyclization strategies. nih.gov

Starting MaterialReagent(s)ProductReference(s)
2,3-Dichloro-1,4-naphthoquinoneSubstituted Nitromethanes, Base3-Substituted-naphtho[2,3-d]isoxazole-4,9-diones nih.gov, ulisboa.pt
Lawsone (2-Hydroxy-1,4-naphthoquinone)Aryl Aldoximes, NaClO3-Aryl-naphtho[2,3-d]isoxazole-4,9-diones researchgate.net, researchgate.net
2-AlkanoylnaphthohydroquinonesHydroxylamine2-(Hydroxyamino)-1,4-naphthoquinone derivatives researchgate.net
1,4-NaphthoquinonePrimary Amines2-Amino-1,4-naphthoquinones nih.gov

Modern and Green Chemistry Approaches to Naphthoisoxazolone Synthesis

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally benign methods for constructing heterocyclic scaffolds, including the use of metal catalysis, multicomponent reactions, and alternative energy sources.

The [3+2] cycloaddition reaction between a nitrile oxide (as a 1,3-dipole) and a dipolarophile like an alkyne is a fundamental and powerful method for synthesizing the isoxazole ring. youtube.comnih.gov While traditionally conducted under thermal conditions, metal catalysis has emerged as a means to control regioselectivity and improve reaction efficiency. nih.gov

Ruthenium(II) catalysts, for example, have been successfully employed in the 1,3-dipolar cycloaddition of nitrile oxides with aryl alkynes to produce 3,4-diaryl-substituted isoxazoles with high regioselectivity. nih.gov This contrasts with thermal conditions which often favor the 3,5-disubstituted regioisomer. nih.gov Applying this logic, a metal-catalyzed cycloaddition between a suitable naphthoquinone-derived alkyne and a nitrile oxide could provide a regiocontrolled route to specifically substituted naphthoisoxazolones. While metal-free [3+2] cycloadditions have been reported for constructing related naphtho-fused triazoles, the use of transition metals like Ruthenium(II), Copper(I), or Rhodium(I) offers a powerful tool for directing the synthesis of complex isoxazoles. nih.govrsc.orgnih.gov

Catalyst TypeReactionSubstratesProduct TypeReference(s)
Ruthenium(II)[3+2] CycloadditionNitrile Oxides, Aryl Alkynes3,4-Diaryl-substituted isoxazoles nih.gov
Copper(I)/(II)[3+2] CycloadditionNitrile Oxides, Alkynes/AlkenesIsoxazoles/Isoxazolines nih.gov
Metal-FreeDomino [3+2] Cycloaddition2-Azido-1,4-naphthoquinone, Active Methylene CompoundsNaphtho[2,3-d] researchgate.netnih.govnih.govtriazole-4,9-diones rsc.org, nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, represent a highly efficient and atom-economical synthetic strategy. nih.govnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for generating molecular diversity. nih.govmdpi.comrsc.org

While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to design potential synthetic routes. For example, a consecutive MCR strategy has been used to synthesize naphtho[1,2-f] researchgate.netnih.govoxazepine scaffolds starting from 2-naphthol, aldehydes, and amines. chemicalpapers.com A hypothetical MCR for a naphthoisoxazolone could involve the reaction of a naphthalene-based aldehyde, hydroxylamine, an isocyanide, and a carboxylic acid in a Ugi-type reaction, followed by a subsequent intramolecular cyclization step to form the desired heterocyclic core. The power of MCRs lies in their ability to rapidly construct libraries of complex molecules from simple, readily available starting materials. nih.gov

The application of alternative energy sources like microwave irradiation and ultrasound has become a cornerstone of green chemistry, often leading to dramatically reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating. nih.gov

Microwave-assisted synthesis has been effectively used to produce various nitrogen- and oxygen-containing heterocycles. nih.gov For instance, the condensation of salicylaldehydes with N-methyl hydroxylammonium hydrochloride proceeds under solvent-free microwave conditions to yield benzisoxazolium hydroxides. nih.gov Similarly, naphthoxazole derivatives have been synthesized efficiently using microwave irradiation with an iron(III) chloride catalyst. asianpubs.orgresearchgate.net These examples strongly suggest that the cyclization reactions leading to this compound could be significantly accelerated and improved under microwave conditions.

Ultrasound irradiation has also proven effective in promoting the synthesis of isoxazoles and isoxazolines. nih.govnih.gov It enhances chemical reactivity through acoustic cavitation, providing a mechanical energy source that can accelerate reactions at room temperature. nih.gov The synthesis of isoxazolines has been achieved in high yields and short reaction times using ultrasound, highlighting its potential as a green alternative for the synthesis of naphthoisoxazolone analogues. nih.gov

Green TechniqueReaction TypeSubstratesAdvantagesReference(s)
MicrowaveCondensation/CyclizationSalicylaldehydes, N-methyl hydroxylammonium hydrochlorideSolvent-free, Rapid nih.gov
MicrowaveCyclization1-Nitroso-2-naphthol, Benzyl BromidesShorter reaction times, Improved yields asianpubs.org, researchgate.net
UltrasoundOne-pot [3+2] CycloadditionAldehydes, Hydroxylamine, AlkenesShorter reaction times, High yields, Room temperature nih.gov
UltrasoundSubstitution/Cyclization1-Aryl-2-(phenylsulphonyl)-ethanone, 1-Aryl-2-bromo-2-hydroximinoethanoneImproved reaction times, High yields nih.gov

Organocatalytic and Catalyst-Free Naphthoisoxazolone Syntheses

While specific organocatalytic or catalyst-free syntheses for the parent this compound are not extensively documented in the literature, general principles from isoxazolone synthesis can be applied. For instance, the one-pot uncatalyzed reaction of hydroxylamine hydrochloride with β-ketoesters and aromatic aldehydes in an aqueous medium is a known method for producing 4H-isoxazol-5-ones. nih.gov A similar catalyst-free approach for the synthesis of 5-arylisoxazole derivatives involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water. nih.gov

Drawing a parallel, a potential catalyst-free route to this compound could hypothetically involve the intramolecular cyclization of a suitably functionalized naphthalene precursor, such as a 2-carboxy-3-naphthyl-hydroxylamine derivative. However, specific research validating this direct catalyst-free approach for the naphtho-fused system is yet to be reported.

Another relevant area is the use of natural acids as catalysts. For example, lemon juice has been effectively used in the ultrasonic-assisted synthesis of isoxazolone derivatives from substituted aldehydes, ethyl acetoacetate, and hydroxylamine. This eco-friendly method avoids the use of metal catalysts and often leads to excellent yields in shorter reaction times. While not yet applied to naphthoisoxazolones, this methodology presents a promising avenue for future research into greener synthetic routes.

Regioselective Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the fine-tuning of their physicochemical and biological properties. Regioselective functionalization can be targeted at either the isoxazole or the naphthalene moiety.

A notable example of functionalization at the isoxazole ring is the synthesis of 3-aryl-naphtho[2,3-d]isoxazole-4,9-diones. These compounds are prepared from 2-hydroxy-3-(arylcarbonyl)-1,4-naphthoquinones. The key step is an oxidative cyclization of the corresponding oxime, which is formed by the reaction with hydroxylamine. This transformation can be achieved using reagents like sodium hypochlorite (B82951) in the presence of a base such as triethylamine (B128534) (TEA). researchgate.net This approach directly installs an aryl group at the 3-position of the isoxazole ring.

A general strategy for introducing substituents at the 3-position involves starting with a 1,4-naphthoquinone and a substituted nitromethane. For example, the reaction of 2,3-dichloro-1,4-naphthoquinone with nitromethyl derivatives in the presence of a base can lead to 3-substituted naphtho[2,3-d]isoxazole-4,9-diones bearing an electron-withdrawing group at the 3-position.

Functionalization of the naphthalene ring system is typically achieved by starting with an already substituted naphthalene precursor. The specific placement of substituents on the naphthalene core dictates the final substitution pattern of the naphthoisoxazolone product. For instance, if a substituted 3-amino-2-naphthoic acid is used as a precursor, the substituents on the naphthalene ring will be carried through the synthetic sequence.

While direct selective functionalization of the naphthalene part of a pre-formed this compound is not well-documented, standard electrophilic aromatic substitution reactions could potentially be employed, with the existing fused rings directing the position of incoming electrophiles. However, the reactivity and regioselectivity of such reactions would need to be experimentally determined.

Synthesis of Naphtho[2,3-d]isoxazolone Precursors and Intermediates

The synthesis of this compound and its derivatives heavily relies on the availability of appropriately substituted naphthalene precursors. Key intermediates include 3-hydroxy-2-naphthoic acid and 3-amino-2-naphthoic acid.

A well-established method for the synthesis of 3-amino-2-naphthoic acid involves the amination of 3-hydroxy-2-naphthoic acid. This reaction is typically carried out in an autoclave under high pressure and temperature in the presence of aqueous ammonia (B1221849) and a catalyst such as zinc chloride. orgsyn.orgchemicalbook.com The reaction proceeds over several hours, and the product is isolated after acidification and purification. orgsyn.org Recrystallization from ethanol (B145695) can be used to obtain a product with high purity. orgsyn.org

Another crucial precursor is N-hydroxynaphthalimide, which can be conceptually viewed as an isomer of the target molecule. The synthesis of N-hydroxy-1,8-naphthalimide can be achieved by reacting 1,8-naphthalic anhydride (B1165640) with hydrazine (B178648) hydrate (B1144303) in dimethylformamide (DMF) to form 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione, which can then be further modified. nih.gov A more direct route to N-hydroxyphthalimides involves the reaction of the corresponding anhydride with hydroxylamine hydrochloride in a suitable solvent. google.com This suggests a plausible, though not explicitly reported, synthesis of N-hydroxy-2,3-naphthalimide from 2,3-naphthalenedicarboxylic anhydride and hydroxylamine. This N-hydroxyimide could then potentially be a precursor to the isoxazolone ring system via rearrangement or other transformations.

The following table summarizes the key precursors and their synthetic routes:

Precursor NameStarting Material(s)Reagents and ConditionsReference(s)
3-Amino-2-naphthoic acid3-Hydroxy-2-naphthoic acidAqueous ammonia, zinc chloride, high temperature and pressure in an autoclave. orgsyn.org, chemicalbook.com
3-Aryl-naphtho[2,3-d]isoxazole-4,9-diones2-Hydroxy-3-(arylcarbonyl)-1,4-naphthoquinonesHydroxylamine, then TEA, 15% NaClO in CH2Cl2 at 0 °C. researchgate.net
N-Hydroxy-1,8-naphthalimide1,8-Naphthalic anhydrideHydrazine hydrate in DMF. nih.gov
N-HydroxyphthalimidePhthalic anhydrideHydroxylamine hydrochloride in a hydrated organic solvent. google.com

Iii. Chemical Reactivity and Transformations of Naphtho 2,3 D Isoxazol 3 2h One Systems

Reactions Involving the Isoxazolone Ring System

The isoxazolone ring is a key functional component, and its inherent strain and electronic properties make it susceptible to several important transformations.

Ring-Opening Reactions of Naphtho[2,3-d]isoxazol-3(2H)-one

While specific studies on the ring-opening of this compound are not extensively detailed in the provided literature, the reactivity of analogous naphthoisoxazole systems provides significant insight. A prominent reaction pathway for isoxazoles involves ring-opening to form nitrile oxides. For instance, the related isomer, 9-methoxynaphtho[1,2-d]isoxazole 2-oxide, undergoes ring-opening in dimethyl sulfoxide (B87167) (DMSO) to generate a stable 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide. This nih.govtransformation highlights the potential for the isoxazolone ring to serve as a precursor to highly reactive nitrile oxide intermediates. These intermediates can then be trapped by various dipolarophiles, such as alkynes and alkenes, in 1,3-dipolar cycloaddition reactions to construct more complex heterocyclic systems.

### nih.gov# 3.1.2. Rearrangement Reactions of Naphthoisoxazolone Derivatives

Rearrangement reactions offer pathways to structurally diverse isomers. A notable example is the isomerization of naphthoisoxazole N-oxides. Research on 9-methoxynaphtho[1,2-d]isoxazole 2-oxide demonstrated its rearrangement to the isomeric 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide upon standing in DMSO at room temperature. This nih.govprocess was confirmed through spectroscopic analysis and subsequent trapping reactions. Such nih.govrearrangements, like the Dimroth rearrangement observed in other nitrogen-containing heterocycles, typically proceed through a ring-opening and ring-closing sequence, enabling the translocation of heteroatoms within the ring system.

### rsc.org 3.2. Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Moiety of this compound

The naphthalene core of the molecule is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction for functionalizing aromatic systems. The isoxazolone ring is generally considered an electron-withdrawing group, which deactivates the fused benzene (B151609) ring towards electrophilic attack.

In a deactivated naphthalene system, electrophilic substitution is expected to occur on the benzene ring that is not fused to the heterocycle. The directing effects on the naphthalene system would favor substitution at the C-5 and C-8 positions (alpha positions), which are electronically more susceptible to attack than the C-6 and C-7 positions (beta positions). The specific regioselectivity would depend on the reaction conditions and the nature of the electrophile.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction TypeReagents (Example)Predicted Major Products
NitrationHNO₃ / H₂SO₄5-Nitro- and 8-nitrothis compound
HalogenationBr₂ / FeBr₃5-Bromo- and 8-bromothis compound
SulfonationFuming H₂SO₄This compound-5-sulfonic acid

Nucleophilic Additions and Substitutions in Naphthoisoxazolone Systems

Nucleophilic aromatic substitution (SNAr) on the naphthalene ring of this compound is generally challenging due to the electron-rich nature of the aromatic system. For SNAr to occur, two primary conditions must be met: the presence of a good leaving group (such as a halide) and strong activation by one or more powerful electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group.

In the absence of such activating groups, direct nucleophilic substitution on the parent molecule is unlikely. However, derivatives of naphthoisoxazolone can be synthesized through processes involving nucleophilic attack. For example, naphtho[2,3-d]isoxazole-4,9-diones bearing an electron-withdrawing group at the 3-position have been synthesized from 2,3-dichloro-1,4-naphthoquinone and nitromethyl derivatives in the presence of a base. This nih.govsynthesis involves the nucleophilic attack of the nitromethyl anion on the naphthoquinone core, followed by cyclization.

Oxidation and Reduction Chemistry of this compound and its Analogues

The oxidation and reduction chemistry is centered on both the heterocyclic ring and the naphthalene system.

Reduction: The weak N-O bond in the isoxazole (B147169) ring is susceptible to cleavage under reductive conditions. Catalytic hydrogenation or treatment with other reducing agents can lead to the opening of the isoxazole ring to afford amino-alcohol or related structures. For the naphtho[2,3-d]isoxazole-4,9-dione analogues, the quinone moiety is readily reduced to the corresponding hydroquinone. This redox property is a key feature of many biologically active quinones.

nih.govnih.govOxidation: The naphthalene ring system is generally stable to oxidation except under harsh conditions that can lead to degradation of the aromatic system. The isoxazolone ring itself is also relatively stable to oxidation. However, precursor molecules are often subjected to oxidative cyclization to form the isoxazole ring. For instance, the oxidation of oximes with reagents like lead(IV) acetate (B1210297) (LTA) or phenyliodine(III) diacetate (PIDA) is a common method for constructing the naphthoisoxazole core.

### nih.gov 3.5. Transition Metal-Mediated Transformations of Naphthoisoxazolones

Transition metal catalysis offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and these methods are applicable to heterocyclic systems like naphthoisoxazolones. While rsc.orgmdpi.comresearchgate.net specific examples for this compound are not prevalent in the searched literature, general principles suggest several potential transformations.

If the naphthoisoxazolone scaffold is functionalized with a halide (e.g., bromo or iodo derivative), it could participate in a variety of palladium-catalyzed cross-coupling reactions.

Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerResulting Bond
Suzuki CouplingBoronic acid/esterC-C
Heck CouplingAlkeneC-C
Sonogashira CouplingTerminal alkyneC-C
Buchwald-Hartwig AminationAmineC-N

These reactions would allow for the introduction of a wide array of substituents onto the naphthalene backbone, significantly expanding the chemical diversity of the naphthoisoxazolone library. Furthermore, transition metal catalysts can be employed in C-H activation/functionalization reactions, providing a direct route to modify the aromatic core without prior halogenation.

*** snnu.edu.cn

Iv. Advanced Spectroscopic and Structural Elucidation of Naphthoisoxazolones

High-Resolution Mass Spectrometry (HRMS) for Naphthoisoxazolone Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of newly synthesized Naphtho[2,3-d]isoxazol-3(2H)-one derivatives. By providing highly accurate mass measurements, HRMS allows for the determination of the molecular formula with a high degree of confidence, which is a critical first step in structural elucidation.

In the characterization of various naphthoisoxazolone analogues, HRMS is routinely employed to verify the successful synthesis of the target compounds. For instance, the calculated mass to charge ratio (m/z) for a protonated molecule ([M+H]⁺) is compared against the experimentally observed value. A close correlation between these values, typically within a few parts per million (ppm), provides strong evidence for the proposed structure.

Table 1: Exemplary HRMS Data for a Naphthoisoxazolone Analogue

CompoundMolecular FormulaCalculated [M+H]⁺Found [M+H]⁺
N-Phenylnaphtho[2,3-d]oxazol-2-amineC₁₇H₁₃N₂O261.1022261.1019 mdpi.com

This level of precision is crucial for distinguishing between isomers and for confirming the incorporation of specific substituents into the naphthoisoxazolone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural analysis for this compound and its derivatives, providing in-depth information about the chemical environment of each atom within the molecule.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of naphthoisoxazolones.

¹H NMR: The chemical shifts (δ) in the ¹H NMR spectrum reveal the electronic environment of the protons. Protons attached to the aromatic naphthalene (B1677914) core typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns provide information about the substitution pattern on the naphthalene ring system. Protons on substituents attached to the isoxazolone ring will have characteristic chemical shifts depending on their proximity to electronegative atoms and functional groups.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the isoxazolone ring is typically observed at a significantly downfield chemical shift (around δ 160-170 ppm). The carbons of the naphthalene moiety appear in the aromatic region (δ 110-150 ppm), and their specific shifts are influenced by the substituents present.

Table 2: Representative ¹H and ¹³C NMR Data for N-Aryl-substituted Naphthoisoxazolone Derivatives mdpi.com

CompoundSelected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆Selected ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
N-Phenylnaphtho[2,3-d]oxazol-2-amine10.9 (brs, 1H, NH), 7.93–7.90 (m, 3H, Ar-H), 7.84 (s, 1H, Ar-H), 7.79 (d, J = 8.0 Hz, 2H, Ar-H), 7.42–7.37 (m, 4H, Ar-H), 7.05 (t, J = 7.6 Hz, 1H, Ar-H)159.3 (C), 146.9 (C), 142.9 (C), 138.4 (C), 131.3 (C), 129.6 (C), 129.0 (CH), 127.6 (CH), 127.5 (CH), 124.4 (CH), 124.0 (CH), 122.6 (CH), 118.0 (CH), 112.3 (CH), 104.5 (CH)
N-(4-Methoxyphenyl)naphtho[2,3-d]oxazol-2-amine10.6 (brs, 1H, NH), 7.92–7.88 (m, 3H, Ar-H), 7.78 (s, 1H, Ar-H), 7.68 (td, J = 9.2, 2.9 Hz, 2H, Ar-H), 7.41–7.35 (m, 2H, Ar-H), 6.96 (td, J = 9.2, 2.9 Hz, 2H, Ar-H), 3.73 (s, 3H, OCH₃)160.2 (C), 155.5 (C), 147.7 (C), 143.7 (C), 132.1 (C), 131.9 (C), 130.0 (C), 128.2 (CH), 128.0 (CH), 124.9 (CH), 124.5 (CH), 120.2 (CH), 114.9 (CH), 112.5 (CH), 104.9 (CH), 55.9 (CH₃)
N-(4-Fluorophenyl)naphtho[2,3-d]oxazol-2-amine10.9 (brs, 1H, NH), 7.93–7.89 (m, 3H, Ar-H), 7.82–7.78 (m, 3H, Ar-H), 7.42–7.36 (m, 2H, Ar-H), 7.23 (tt, J = 9.2, 3.6 Hz, 2H, Ar-H)159.9 (C), 158.3 (d, ¹JCF = 237 Hz, C), 147.6 (C), 143.4 (C), 135.4 (C), 131.9 (C), 130.1 (C), 128.2 (CH), 128.0 (CH), 125.0 (CH), 124.6 (CH), 120.2 (d, ³JCF = 7.7 Hz, CH), 116.2 (d, ²JCF = 22.0 Hz, CH), 112.9 (CH), 105.1 (CH)

Two-dimensional NMR techniques are crucial for unambiguously assigning the complex spectra of this compound derivatives and for determining the connectivity and spatial relationships between atoms. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu It is instrumental in tracing out the proton-proton networks within the naphthalene ring system and any aliphatic side chains. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the direct assignment of carbon signals based on the assignments of their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu This is a powerful tool for establishing the connectivity across quaternary carbons, such as the carbonyl group and the fusion carbons of the heterocyclic and aromatic rings. researchgate.net For example, correlations from protons on the naphthalene ring to the carbonyl carbon of the isoxazolone ring can confirm the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of substituents on the naphthoisoxazolone scaffold. For instance, NOESY can reveal through-space interactions between protons on the naphthalene core and those on a substituent at the 2-position of the isoxazolone ring. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Naphthoisoxazolone Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present and the electronic properties of this compound derivatives.

IR Spectroscopy: The IR spectrum is particularly useful for identifying the characteristic vibrational frequencies of key functional groups. A strong absorption band in the region of 1775-1760 cm⁻¹ is indicative of the carbonyl group (C=O) stretching vibration within the isoxazolone ring. The presence of N-H stretching vibrations (around 3500-3300 cm⁻¹) can confirm the presence of the parent this compound or derivatives with an unsubstituted nitrogen. Aromatic C-H and C=C stretching vibrations are also observed.

UV-Vis Spectroscopy: The UV-Vis spectrum provides insights into the conjugated π-electron system of the naphthoisoxazolone core. These compounds typically exhibit multiple strong absorption bands in the ultraviolet region, corresponding to π→π* electronic transitions within the naphthalene and isoxazolone rings. The position and intensity of these absorptions can be influenced by the nature and position of substituents on the aromatic system.

Table 3: Spectroscopic Data for a Naphthoisoxazolone Analogue

CompoundKey IR Absorption (cm⁻¹)UV-Vis λₘₐₓ (nm)
1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole1647 (C=N), 1618 (C=C) preprints.org214.4, 233.0, 249.6 preprints.org

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

While spectroscopic methods provide a wealth of structural information in solution, X-ray crystallography offers the definitive and unambiguous determination of the molecular structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.

This technique is invaluable for:

Confirming the connectivity and planarity of the fused ring system.

Determining the conformation of substituents.

Analyzing intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal lattice.

The data obtained from X-ray crystallography serves as the ultimate proof of structure and provides a solid-state model that can be used to rationalize the observed chemical and physical properties of these compounds.

V. Theoretical and Computational Investigations of Naphthoisoxazolones

Quantum Chemical Calculations on Naphtho[2,3-d]isoxazol-3(2H)-one

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the fundamental properties of molecules like this compound. These methods allow for the detailed examination of electronic structure, stability, and molecular orbitals.

Density Functional Theory (DFT) has been widely used to investigate the electronic structure and stability of various heterocyclic compounds, including those with isoxazole (B147169) and isoxazolone cores. researchgate.netnih.govresearchgate.net While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous systems. For instance, DFT calculations on isoxazole derivatives have been employed to optimize molecular geometries and study their electronic properties. researchgate.net These studies often utilize the B3LYP functional with a basis set like 6-311+G(d,p) to achieve a balance between computational cost and accuracy. researchgate.net

The stability of such fused heterocyclic systems is influenced by the delocalization of electrons across the ring system. DFT calculations can provide insights into the aromaticity and resonance stabilization of the naphtho and isoxazolone rings. The planarity of the molecule, bond lengths, and bond angles are key parameters obtained from geometry optimization, which are crucial for understanding its stability. nih.gov For related fluorescent imidazo[4',5':3,4]benzo[c]isoxazole derivatives, DFT calculations have been used to obtain optimized geometries, which are essential for understanding their structural and electronic properties. nih.gov

The stability of different isomers can also be compared using DFT. For example, a study on tetranitro-bis-1,2,4-triazole isomers used DFT to determine their heats of formation, providing a quantitative measure of their relative stabilities. researchgate.net A similar approach could be applied to different isomers of naphthoisoxazolone to predict their thermodynamic stability.

Molecular orbital analysis provides a deeper understanding of the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy gap between them (HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. nih.govschrodinger.com

A smaller HOMO-LUMO gap suggests that a molecule is more easily excitable and thus more reactive. researchgate.net For instance, in a study of quinoline, the HOMO-LUMO energy gap was calculated to be -4.83 eV, indicating the potential for charge transfer within the molecule, which is often associated with biological activity. scirp.org For isoxazole derivatives studied as corrosion inhibitors, the HOMO and LUMO energies were key parameters in evaluating their performance. nih.gov The energy gap for these compounds can be a measure of their ease of excitation. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization and hyperconjugative interactions within a molecule. scirp.org NBO analysis provides a picture of the Lewis structure and the delocalization of electron density from occupied Lewis-type NBOs to unoccupied non-Lewis NBOs. This information is crucial for understanding the stability and reactivity of the molecule. While direct NBO analysis data for this compound is scarce, studies on related heterocyclic systems demonstrate its utility in elucidating intramolecular charge transfer and stabilizing interactions.

Compound FamilyComputational MethodKey Findings
Isoxazole DerivativesDFT (B3LYP/6-311+G(d,p))Analysis of electronic structure and chemical reactivity descriptors. researchgate.net
Isoxazole DerivativesDFT (B3LYP/6-31G(d,p))Evaluation of HOMO, LUMO, and other quantum chemical parameters for corrosion inhibition. nih.gov
Tetranitro-bis-1,2,4-triazolesDFT (M06-2x/6-311++G(d,p))Calculation of heats of formation and HOMO-LUMO gaps to assess stability and reactivity. researchgate.net
QuinolineDFT (B3LYP/6-31+G(d,p))Calculation of HOMO-LUMO energy gap to explain charge transfer interactions. scirp.org
Imidazo[4',5':3,4]benzo[c]isoxazoleDFTOptimized geometries and frontier orbital analysis. nih.gov

Mechanistic Pathway Elucidation through Computational Modeling of Naphthoisoxazolone Reactions

For example, the synthesis of 4-pyrrolin-3-ones from conjugated 2-azaallyl radicals, which can be generated from isoxazoles, was studied using DFT calculations (UB3LYP-D3/cc-pVTZ). acs.org These calculations helped to elucidate the preference for a direct exergonic O→N H-transfer pathway. acs.org Such computational approaches could be instrumental in understanding the synthesis of this compound, for instance, through the cyclization of appropriate precursors. The weak nitrogen-oxygen bond in the isoxazole ring is known to be susceptible to cleavage, leading to various fused heterocyclic systems. rsc.org Computational modeling could predict the feasibility and regioselectivity of such ring-opening and subsequent cyclization reactions.

In Silico Prediction Studies for Naphthoisoxazolone Interactions with Molecular Targets (non-clinical)

In silico methods, such as molecular docking and virtual screening, are increasingly used in drug discovery to predict the interactions between small molecules and biological targets. These non-clinical studies help in identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is widely used to screen potential drug candidates and to understand the structural basis of their activity.

While specific molecular docking studies on this compound are limited, numerous studies have been conducted on isoxazole and isoxazolone derivatives, highlighting their potential to interact with various biological targets. For example, isoxazole-based molecules have been identified as potential inhibitors of Hsp90, a chaperone protein implicated in cancer. sciety.orgbonviewpress.combonviewpress.comresearchgate.netresearchgate.net Molecular docking simulations have shown that these compounds can bind to the active site of Hsp90 with high affinity, forming hydrogen bonds and hydrophobic interactions with key residues. sciety.orgbonviewpress.comresearchgate.net

Similarly, isoxazole indole (B1671886) derivatives have been studied as selective estrogen receptor modulators, with molecular docking used to predict their binding patterns within the estrogen receptor. nih.gov In another study, isoxazole-carboxamide derivatives were evaluated as COX inhibitors, and molecular docking was used to understand their binding interactions with COX-1 and COX-2 enzymes. nih.gov These examples demonstrate the utility of molecular docking in predicting the biological targets of isoxazole-containing compounds and in guiding the design of more potent and selective inhibitors.

Ligand FamilyTarget ProteinKey Findings from Docking
Isoxazole-based moleculesHsp90High binding affinity with interactions at key residues like Gly97, Asn51, and Lys58. sciety.orgbonviewpress.comresearchgate.net
Isoxazole indole derivativesEstrogen Receptor (1ERRα)Promising potential as ER agonists/antagonists based on binding patterns. nih.gov
Isoxazole-carboxamide derivativesCOX-1 and COX-2Identification of binding interactions responsible for enzyme inhibition and selectivity. nih.gov
Isoxazole derivativesCarbonic AnhydraseSupported in vitro enzyme inhibition results and unraveled the binding mechanism. acs.orgresearchgate.net

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches.

Ligand-based virtual screening relies on the knowledge of molecules that are known to be active against a particular target. These methods use the structural and physicochemical properties of the known active compounds to identify other molecules with similar properties from a database.

Structure-based virtual screening, on the other hand, requires the three-dimensional structure of the target protein. This method involves docking a library of compounds into the active site of the protein and scoring them based on their predicted binding affinity. sciety.orgbonviewpress.combonviewpress.comresearchgate.netresearchgate.net

Both approaches have been successfully applied to identify novel inhibitors from large compound databases for various targets. For instance, a virtual screening of the ZINC database for isoxazole-containing compounds, using the known Hsp90 inhibitor Luminespib as a reference, led to the identification of new potential Hsp90 inhibitors. sciety.orgbonviewpress.combonviewpress.comresearchgate.netresearchgate.net These in silico hits can then be prioritized for experimental testing, significantly accelerating the drug discovery process.

Vi. Mechanistic Biological Studies of Naphtho 2,3 D Isoxazol 3 2h One Derivatives

Molecular Mechanisms of Action for Antiproliferative and Anticancer Activities (non-clinical)

The antiproliferative and anticancer properties of naphthoisoxazolone derivatives are attributed to their ability to interact with multiple cellular targets. The quinone moiety itself is a well-known pharmacophore present in numerous natural and synthetic anticancer agents. nih.govnih.gov The mechanisms for these quinonoid compounds can range from inducing apoptosis and inhibiting critical enzymes to generating reactive oxygen species. nih.gov For the Naphtho[2,3-d]isoxazol-3(2H)-one scaffold, specific molecular interactions have been identified that contribute to its biological activity profile.

While direct studies on this compound's effect on tubulin are limited in the reviewed literature, the broader class of quinonoid compounds, to which it belongs, has been reported to target microtubule polymerization. nih.gov Microtubules, dynamic polymers of tubulin, are essential for cell division, and their disruption is a validated strategy in cancer chemotherapy. The potential for naphthoisoxazolones to act as tubulin polymerization inhibitors represents a possible, though not yet fully explored, mechanism for their antiproliferative effects.

A significant mechanism of action for the anticancer activity of this class is the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are vital for tumor growth and survival. nih.gov

A series of 3-aryl-naphtho[2,3-d]isoxazole-4,9-diones were synthesized and found to be inhibitors of Hsp90. nih.gov The inhibition of Hsp90's ATPase activity leads to the degradation of these client proteins through the ubiquitin-proteasome pathway. Treatment with these inhibitors results in the selective breakdown of proteins involved in cell proliferation, cell cycle regulation, and apoptosis. biomedpharmajournal.org

In studies on human tumor cell lines, representative compounds from this series demonstrated their effect on Hsp90 by downregulating several of its client proteins, including EGFR, Akt, Cdk4, Raf-1, and survivin. nih.gov Concurrently, an upregulation of Hsp70, a common cellular response to Hsp90 inhibition, was observed. nih.gov Certain alkylated 3-pyridyl derivatives showed potent antiproliferative activity, with effectiveness in the two-digit nanomolar range. nih.gov

Table 1: Effect of Representative Naphthoisoxazolone Derivatives on Hsp90 Client Proteins

CompoundEffect on Hsp90 Client ProteinsEffect on Hsp70
7f Downregulation of EGFR, Akt, Cdk4, Raf-1, survivinUpregulation
10c Downregulation of EGFR, Akt, Cdk4, Raf-1, survivinUpregulation
Data sourced from studies on human tumour cell lines. nih.gov

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, catalyzing the synthesis of prostaglandins (B1171923). The COX-2 isoform is often upregulated in inflamed tissues and various cancers. nih.govdrugs.com While specific studies on the direct inhibition of COX enzymes by this compound derivatives are not prominent in the available literature, research on the broader family of isoxazole (B147169) derivatives indicates a potential for this activity.

Several isoxazole derivatives have been synthesized and evaluated for their anti-inflammatory potential through in vitro COX-1 and COX-2 enzyme inhibition assays. nih.gov Many of these compounds exhibited anti-inflammatory effects, with some showing high selectivity for the COX-2 enzyme over the COX-1 isoform. nih.gov For instance, certain 3,5-disubstituted isoxazole compounds were found to be potent and selective COX-2 inhibitors. nih.gov This suggests that the isoxazole moiety can serve as a scaffold for developing selective COX-2 inhibitors, although this specific action has yet to be confirmed for the naphtho[2,3-d]isoxazolone core structure.

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. The quinonoid structure present in Naphtho[2,3-d]isoxazolone-4,9-diones is often associated with the ability to induce apoptosis in cancer cells. nih.gov However, the specific functionalization of the isoxazole ring can lead to a nuanced, and sometimes opposite, biological effect.

In a study evaluating Naphtho[2,3-d]isoxazole-4,9-dione-3-carboxylates (compounds 1a and 1b), these derivatives demonstrated a potent protective role against apoptosis induced by the chemotherapy agent camptothecin (B557342) in primary rat hepatocytes. nih.gov Instead of promoting cell death, these compounds significantly increased cell viability and reduced key markers of apoptosis, including:

Nuclear fragmentation

Activation of caspase-3, -8, and -9

Release of cytochrome c from mitochondria nih.gov

This anti-apoptotic effect suggests that while the general naphthoquinone scaffold can be pro-apoptotic, specific derivatives can be engineered to act as cytoprotective agents by modulating apoptotic pathways. nih.gov

The mitochondrial pathway is a major route for the initiation of apoptosis and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both pro-apoptotic members (like Bax and Bak) and anti-apoptotic, pro-survival members (like Bcl-2 and Bcl-X(L)). researchgate.net

The anti-apoptotic effects of Naphtho[2,3-d]isoxazole-4,9-dione-3-carboxylates (compounds 1a and 1b) have been directly linked to their ability to modulate this pathway. nih.gov Research showed that these compounds led to the upregulation of Bcl-X(L), a key pro-survival protein that prevents mitochondrial outer membrane permeabilization. nih.gov By increasing Bcl-X(L) levels, these derivatives effectively inhibit the mitochondrial release of cytochrome c, a critical step in the activation of the caspase cascade that executes apoptosis. nih.gov This finding underscores the ability of specific naphthoisoxazolone derivatives to act as potent modulators of the mitochondrial apoptotic pathway, conferring protection against cell death stimuli. nih.gov

In Vitro Studies on Specific Enzyme Inhibition by Naphthoisoxazolone Compounds

In vitro assays have been crucial in identifying the specific enzymatic targets of this compound derivatives and related compounds. These studies provide quantitative data on the potency and selectivity of inhibition.

As previously detailed (Section 6.1.2), derivatives such as 3-aryl-naphtho[2,3-d]isoxazole-4,9-diones are confirmed inhibitors of Hsp90 . nih.gov

The broader class of quinone-containing compounds, including the naphthoquinone core, has been associated with the inhibition of Topoisomerase II , an enzyme essential for managing DNA topology during replication. nih.gov This presents another potential target for naphthoisoxazolone derivatives in cancer therapy.

Furthermore, studies on various isoxazole derivatives have demonstrated significant inhibitory activity against 5-Lipoxygenase (5-LOX) , a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. plos.orgnih.gov Several synthesized isoxazole compounds showed potent, dose-dependent inhibition of the 5-LOX pathway, with some reporting IC₅₀ values in the low micromolar range. plos.orgbiorxiv.org

Table 2: Summary of In Vitro Enzyme Inhibition by Isoxazole and Naphthoquinone Derivatives

Enzyme TargetCompound ClassFindingPotency (IC₅₀)
Hsp90 3-Aryl-naphtho[2,3-d]isoxazole-4,9-dionesInhibition of Hsp90, downregulation of client proteins. nih.govDown to two-digit nM range for some derivatives. nih.gov
Topoisomerase II Quinonoid CompoundsGeneral inhibition by this class. nih.govNot specified for naphthoisoxazolones.
COX-2 Isoxazole DerivativesSelective inhibition over COX-1. nih.govNot specified for naphthoisoxazolones.
5-LOX Isoxazole DerivativesPotent, dose-dependent inhibition. nih.govplos.orge.g., 8.47 µM for compound 'C3'. biorxiv.org
This table summarizes findings for the specified compound classes. Data for this compound derivatives are noted where available.

Investigations into the Antimicrobial Activities of Naphthoisoxazolones

The antimicrobial properties of naphthoisoxazolone derivatives have been a key area of investigation. The core structure, which combines a naphthalene (B1677914) ring system with an isoxazole moiety, is believed to be crucial for its biological effects. researchgate.net Compounds featuring a quinone moiety, a characteristic of many naphthoisoxazolone derivatives, are known for a range of biological activities, including antibacterial and fungicidal effects. nih.gov

Research has specifically highlighted the antifungal potential of naphtho[2,3-d]isoxazole-4,9-diones. Studies have demonstrated that this particular scaffold shows promise for development into novel antifungal agents. nih.govresearchgate.net The mechanism of action is an area of ongoing investigation, but the structural features of the dione (B5365651) system are considered critical.

A study involving the synthesis of naphtho[2,3-d]isoxazole-4,9-diones and their subsequent evaluation against Candida strains revealed notable antifungal activity. nih.govulisboa.pt The results from this research suggest that the unique combination of the naphthoquinone and isoxazole rings contributes to its ability to inhibit fungal growth. researchgate.net

**Table 1: Antifungal Activity of Naphtho[2,3-d]isoxazole-4,9-dione Derivatives against *Candida albicans***

Compound Activity Source
Naphtho[2,3-d]isoxazole-4,9-dione scaffold Potential for development into novel antifungal agents nih.gov
Synthesized Naphtho[2,3-d]isoxazole-4,9-diones Evaluated against ATCC and PYCC reference strains of Candida researchgate.net

The antibacterial potential of naphthoisoxazolone derivatives has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. umsha.ac.irumsha.ac.ir The core naphthoquinone structure is recognized for its antibacterial properties, which can be modulated by the addition of various heterocyclic systems. nih.govmdpi.com

In one study, novel tetracyclic heterocyclic ring systems based on a naphtho scaffold were synthesized and tested. The results indicated good antimicrobial activity, with the highest inhibitory effects observed against Gram-positive bacteria. umsha.ac.ir This preferential activity against Gram-positive organisms is a noted characteristic of many β-naphthol derivatives. umsha.ac.ir For instance, certain derivatives demonstrated significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with some compounds showing activity comparable or superior to the reference drug ceftizoxime. umsha.ac.ir The mechanism is thought to be related to the lipophilic nature of the triazolo scaffold enhancing its interaction with the bacterial cell. umsha.ac.ir The introduction of specific substituents, such as a 3,5-dinitro aryl moiety or various acid chlorides, has been shown to enhance antibacterial activity against selected pathogens. mdpi.com

Table 2: Antibacterial Activity (MIC, µg/mL) of Selected Naphtho nih.govresearchgate.netumsha.ac.irtriazol-thiadiazin Derivatives

Compound S. aureus MRSA E. coli P. aeruginosa Source
4a >250 >250 250 250 umsha.ac.ir
4b >250 >250 250 250 umsha.ac.ir
4c >250 >250 250 250 umsha.ac.ir
4d >250 >250 250 250 umsha.ac.ir

Note: The table reflects that while specific values were in the 250 µg/mL range for Gram-negative bacteria, the activity was generally stronger against Gram-positive strains.

Anti-inflammatory and Analgesic Properties of Naphthoisoxazolone Analogues (mechanistic focus)

The search for safer and more effective anti-inflammatory agents has led to the exploration of various heterocyclic compounds, including analogues of naphthoisoxazolone. nih.gov A primary mechanism for anti-inflammatory and analgesic action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is involved in the synthesis of prostaglandins that mediate inflammation and pain. nih.govresearchgate.net

Studies on structurally related oxazolone (B7731731) and imidazolone (B8795221) derivatives have provided mechanistic insights. nih.govnih.gov For example, certain p-methoxyphenyl derivatives have demonstrated potent anti-inflammatory activity and significant COX-2 inhibition with high selectivity over the constitutive COX-1 isoform. nih.gov Molecular docking studies have helped to elucidate the binding patterns of these compounds within the active sites of COX-1 and COX-2 enzymes. These studies confirmed that specific structural features, such as an alkyl interaction with a side pocket in COX-2, contribute to their inhibitory potency and selectivity. nih.gov The design of these molecules often involves modifying existing anti-inflammatory drugs to improve their activity profile. mdpi.com

Table 3: COX Inhibition Data for Analogous Anti-inflammatory Compounds

Compound Class Target Key Finding Mechanistic Insight Source
Oxazolone/Imidazolone Derivatives COX-1/COX-2 p-methoxyphenyl derivative (4c) showed high COX-2 selectivity (SI: 2.00) and potent inhibition (IC50: 0.05 µM). Molecular docking showed key interactions in the COX-2 active site. nih.gov
1,2-Benzothiazine Derivatives COX-1/COX-2 Compound BS23 showed significantly higher selectivity for COX-2 (Selectivity Ratio: 0.05) compared to meloxicam. Designed as novel COX-2 inhibitors with potential free-radical scavenging properties. mdpi.com
Benzo[d]thiazol-2-amine Derivatives COX-1/COX-2 Compounds G10 and G11 exhibited significant COX-1 and COX-2 inhibitory action. Inhibition of COX enzymes is considered the primary mechanism of action. rjeid.com

Anticonvulsant Activity Profiling and Mechanistic Hypotheses for Naphthoisoxazolone Derivatives

The isoxazole ring is a component of various compounds with documented central nervous system activity, including anticonvulsant properties. researchgate.net Research into related heterocyclic systems provides a framework for understanding the potential anticonvulsant mechanisms of naphthoisoxazolone derivatives. For instance, studies on isatin-based derivatives, which share certain pharmacophoric features with standard anticonvulsant drugs like phenytoin, have shown protection in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models. nih.gov

The proposed mechanism often involves the interaction of specific structural elements with ion channels or receptors in the brain. The MES model is typically used to identify compounds that can prevent the spread of seizures, while the PTZ model helps identify those that can raise the seizure threshold. Naphthyl-containing derivatives, such as O-alkylated derivatives of 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime, have been synthesized and shown to exhibit significant anticonvulsant activity against PTZ-induced convulsions in mice. nih.gov The presence of the bulky naphthyl group combined with the heterocyclic imidazole (B134444) ring was crucial for this activity. It is hypothesized that naphthoisoxazolone derivatives may act through similar mechanisms, with the naphthalene portion contributing to lipophilicity and the isoxazolone ring providing key hydrogen bonding sites.

Structure-Activity Relationship (SAR) Studies for Naphthoisoxazolone Derivatives (non-clinical, mechanistic)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, enabling the optimization of a lead compound by systematically modifying its chemical structure to enhance biological activity and selectivity. wikipedia.orgscirp.org For naphthoisoxazolone derivatives, SAR investigations focus on how different substituents on the naphthalene and isoxazole rings influence their biological effects. wikipedia.org

The analysis of SAR allows for the identification of chemical groups responsible for a specific biological effect. wikipedia.org For naphthalene-based compounds, key parameters influencing activity often include hydrophobicity (π), electronic effects (F, R), and steric factors. nih.gov

Antimicrobial Activity: SAR studies on related naphthoquinones have shown that the introduction of electron-withdrawing groups, such as nitro groups, can significantly enhance antibacterial and anticancer potential. mdpi.com The position of substituents is also critical; for example, a fluoro group at the meta-position of a naphthoquinone derivative conferred better antibacterial activity than one at the para-position. mdpi.com Conversely, adding multiple fluoro groups was found to be detrimental to activity. mdpi.com The presence of a thiophenol group has been shown to result in moderate antibacterial activity. mdpi.com

General Principles: The core scaffold, in this case, the this compound system, provides the essential framework for activity. Modifications are then made to fine-tune its properties. scirp.org For instance, altering the lipophilicity of the molecule by adding or changing alkyl or aryl groups can affect its ability to cross biological membranes, such as the bacterial cell wall or the blood-brain barrier, which is crucial for antimicrobial and anticonvulsant activities, respectively. youtube.com The electronic nature of substituents can influence how the molecule interacts with biological targets like enzymes or receptors. nih.gov

Table 4: Summary of Structure-Activity Relationships for Naphthalene/Naphthoquinone Derivatives

Structural Modification Effect on Activity Biological Context Source
Introduction of a nitro group Enhanced activity Antibacterial mdpi.com
Addition of a thiophenol group Moderate activity Antibacterial mdpi.com
Fluoro group at meta-position vs. para-position Meta-position showed better activity Antibacterial mdpi.com
Introduction of substituted amide or acid chloride groups Superior activity compared to parent compound Antibacterial mdpi.com
Hydrogen acceptance (Ha) and hydrophobic (π) parameters Most important parameters for biological response General toxicity nih.gov

Vii. Potential Applications of Naphthoisoxazolones in Chemical Sciences Excluding Clinical

Naphtho[2,3-d]isoxazol-3(2H)-one as Versatile Building Blocks in Organic Synthesis

The this compound scaffold is a valuable and versatile building block in the field of organic synthesis. Its fused ring system and inherent reactivity allow for the construction of complex molecular architectures and diverse heterocyclic compounds. The isoxazole (B147169) ring, in particular, can undergo a variety of chemical transformations, including ring-opening reactions, which provide access to a wide array of functionalized naphthalene (B1677914) derivatives.

Research has demonstrated that isoxazoles, in general, are highly versatile synthons for the preparation of various organic molecules. For instance, the isoxazole ring can be cleaved under different conditions to yield β-aminoenones, γ-amino alcohols, and other useful intermediates. While specific literature on the extensive synthetic applications of this compound is still emerging, the known reactivity of the isoxazole core suggests its significant potential.

A notable strategy in the synthesis of related functionalized naphtho[2,1-d]oxazoles involves a diazo strategy, which showcases the utility of fused heterocyclic systems in constructing complex molecular frameworks. nih.gov Furthermore, cascade oxazole-benzannulation reactions employing ortho-alkynylamidoarylketones have been developed for the synthesis of naphtho[2,3-d]oxazoles, highlighting the modularity and accessibility of this class of compounds. nih.gov The ability to introduce a wide variety of substituents onto the naphtho[2,3-d]oxazole structure through such methods underscores its importance as a versatile precursor for a diverse range of chemical entities. nih.gov

Applications in Materials Science and Photochemistry (non-clinical)

The unique photophysical properties of compounds containing the naphthoisoxazolone core have led to their exploration in materials science and photochemistry. These applications are primarily driven by their ability to interact with light and to influence the properties of materials.

Derivatives of isoxazoles have shown promise as photooxidation inhibitors and UV absorbers. These properties are crucial for protecting materials from degradation caused by exposure to ultraviolet radiation. While specific studies on this compound in this context are limited, related benzotriazole (B28993) derivatives, such as Tinuvin P, are well-known UV absorbers used to protect polymers. scispace.com The mechanism of action for these compounds involves the absorption of harmful UV radiation and its dissipation as harmless thermal energy. Given the aromatic nature and the potential for excited-state intramolecular proton transfer (ESIPT) in related oxazole (B20620) systems, it is plausible that naphthoisoxazolone derivatives could be designed to exhibit similar or enhanced UV-stabilizing properties. researchgate.net

The extended π-conjugated system of the naphtho[2,3-d]isoxazolone framework makes it an attractive chromophore for the development of novel dyes and optical materials. Research on structurally similar N-arylnaphtho- and anthra[2,3-d]oxazol-2-amines has revealed that these compounds fluoresce in the 340–430 nm region. mdpi.com The emission color can be tuned by modifying the aryl substituents, indicating the potential for creating a range of fluorescent dyes. rsc.org

Furthermore, studies on fluorescent naphtho[2,3-d]thiazole-4,9-diones, which share the naphthalene core, have shown that the introduction of different amine substituents can lead to large bathochromic shifts, resulting in orange-red fluorescence. nih.gov This suggests that similar modifications to the this compound structure could yield a variety of dyes with tailored optical properties. The high fluorescence quantum yields and photostability observed in some naphthoxazole derivatives further support their potential use in applications such as fluorescent probes and dye lasers. researchgate.net

Table 1: Photophysical Properties of Related Naphthoxazole Derivatives

Compound Absorption Max (nm) Emission Max (nm) Stokes Shift (nm) Fluorescence Quantum Yield
N-Phenylnaphtho[2,3-d]oxazol-2-amine Not Specified ~380 Not Specified Not Specified
N-(4-Methoxyphenyl)naphtho[2,3-d]oxazol-2-amine Not Specified ~390 Not Specified Not Specified
N-(4-Fluorophenyl)naphtho[2,3-d]oxazol-2-amine Not Specified ~385 Not Specified Not Specified

Data derived from qualitative descriptions in the literature. mdpi.com

Role of Naphthoisoxazolone in Catalysis and Ligand Design

The exploration of this compound and its derivatives in the field of catalysis and ligand design is an area with significant untapped potential. The presence of nitrogen and oxygen atoms in the isoxazole ring provides potential coordination sites for metal ions, making these compounds interesting candidates for the development of novel ligands for transition metal catalysis.

While direct applications of this compound in this domain are not yet widely reported, the broader class of isoxazole and triazole-containing compounds has been successfully employed in catalysis. For instance, palladium complexes of substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles have demonstrated high turnover numbers in Suzuki coupling reactions in aqueous media. researchgate.net This highlights the potential of isoxazole-containing ligands to facilitate important organic transformations.

Furthermore, vanadium complexes with oxazole-oxazoline ligands, which are structurally related, have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization. mdpi.com The electronic and steric properties of the ligand can be tuned by modifying the substituents, which in turn influences the activity of the catalyst and the properties of the resulting polymers. mdpi.com These examples suggest that this compound derivatives, with their rigid naphthyl backbone, could serve as unique ligands for a variety of catalytic applications, including asymmetric catalysis and polymerization. The development of first-row transition metal complexes with N-heterocyclic carbene ligands, such as those derived from triazoles, is also a rapidly growing area of research with applications in homogeneous catalysis. rsc.org

Agricultural Applications of Naphthoisoxazolone Derivatives (e.g., as Fungicides, Herbicides, Insecticides)

The isoxazole moiety is a well-established pharmacophore in the development of agrochemicals, and derivatives of this compound have shown promise in this area.

Compounds containing a quinone moiety, which can be present in derivatives of the naphthoisoxazolone core, are known to exhibit fungicidal activities. nih.gov Specifically, a series of Naphtho[2,3-d]isoxazole-4,9-diones were synthesized and evaluated for their antifungal activity against Candida species. nih.govresearchgate.net The results indicated that this scaffold has the potential to be developed into novel antifungal agents. nih.gov Structure-activity relationship (SAR) studies on related 2-acylbenzohydroquinone and 2-acylnaphthohydroquinone derivatives have shown that the nature of the acyl and aromatic fragments significantly influences their antifungal activity. mdpi.com

Isoxazole derivatives are a known class of herbicides. okstate.edu Their mode of action often involves the inhibition of key plant enzymes. For example, the herbicide isoxaflutole, an isoxazole derivative, targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). wssa.netnih.gov Inhibition of HPPD leads to the bleaching of susceptible plant species due to the disruption of carotenoid biosynthesis. wssa.netnih.gov Another class of isoxazoline-type herbicides has been shown to inhibit very-long-chain fatty acid elongases (VLCFAEs), which are crucial for plant growth and development. jst.go.jpresearchgate.net Given these established mechanisms, it is conceivable that appropriately substituted this compound derivatives could exhibit herbicidal properties.

While specific data on the insecticidal properties of this compound are scarce, the broader class of isoxazole derivatives has been investigated for such applications. okstate.edu The development of novel insecticides is a continuous effort in agriculture, and the exploration of new chemical scaffolds is a key aspect of this research. The structural diversity that can be achieved with the naphthoisoxazolone core makes it a candidate for screening in insecticidal assays.

Table 2: Agricultural Bioactivities of Isoxazole and Naphthoisoxazolone Derivatives

Compound Class Target Organism/System Mode of Action/Activity Reference(s)
Naphtho[2,3-d]isoxazole-4,9-diones Candida species Antifungal activity nih.govresearchgate.net
Isoxaflutole (Isoxazole derivative) Weeds Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) wssa.netnih.gov
Pyroxasulfone (Isoxazoline derivative) Weeds Inhibition of very-long-chain fatty acid elongases (VLCFAEs) jst.go.jpresearchgate.net

Viii. Future Perspectives in Naphthoisoxazolone Research

Emerging Synthetic Strategies for Naphtho[2,3-d]isoxazol-3(2H)-one

One of the most promising avenues is the expanded use of 1,3-dipolar cycloaddition reactions , which are highly effective for constructing the isoxazole (B147169) core. nih.govresearchgate.net Future strategies may involve the in situ generation of nitrile oxides from naphthalene-based precursors, which then undergo intramolecular cycloaddition to form the fused isoxazolone ring system directly. This approach offers a powerful method for creating complex molecular architectures in a single step.

Another area of development is the use of modern catalytic systems. Metal-free synthetic routes are gaining traction due to their reduced cost, lower toxicity, and simpler purification processes. semanticscholar.org Researchers are exploring organocatalysis and microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields for isoxazole derivatives. nih.gov For instance, a cascade oxazole-benzannulation has been successfully used for the synthesis of related Naphtho[2,3-d]oxazoles, suggesting that similar cascade strategies could be adapted for their isoxazolone counterparts. nih.gov

Future synthetic research will likely focus on the methods outlined in the table below, aiming to build diverse libraries of this compound derivatives for screening and application development.

Table 1: Potential Future Synthetic Methodologies

Synthetic Strategy Description Potential Advantages
Intramolecular 1,3-Dipolar Cycloaddition Generation of a nitrile oxide on a naphthalene (B1677914) precursor that cyclizes onto a tethered dipolarophile. High regioselectivity and stereocontrol; rapid construction of the fused ring system.
Cascade Annulation Reactions Multi-step reactions in a single pot to build the heterocyclic system onto the naphthalene core. Increased efficiency; reduced waste from intermediate purification steps.
Metal-Free Catalysis Use of organocatalysts or alternative energy sources (e.g., microwaves, ultrasound) to promote cyclization. Environmentally friendly ("green chemistry"); avoidance of heavy metal contamination in final products. nih.gov
Solid-Phase Synthesis Anchoring naphthalene precursors to a solid support to build combinatorial libraries of derivatives. Facilitates high-throughput synthesis and screening of large numbers of compounds. nih.gov

Advanced Mechanistic Studies on Naphthoisoxazolone Bioactivity

Preliminary studies have revealed the significant biological potential of naphthoisoxazolone derivatives, particularly as cytoprotective and anti-apoptotic agents. Research on Naphtho[2,3-d]isoxazole-4,9-dione-3-carboxylates has shown that these compounds can protect cells from apoptosis by up-regulating Bcl-X(L), a key pro-survival protein in the Bcl-2 family. This activity is accompanied by a reduction in the activation of caspases-3, -8, and -9, and a decrease in the release of cytochrome c from mitochondria. periodikos.com.br

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with members having either pro-apoptotic (e.g., Bax, Bak) or anti-apoptotic (e.g., Bcl-2, Bcl-X(L)) functions. The ability of naphthoisoxazolone derivatives to modulate these proteins highlights their therapeutic potential.

Future advanced mechanistic studies will be crucial to fully elucidate their mode of action. Key research directions will include:

Target Deconvolution and Validation: Identifying the precise binding site of naphthoisoxazolones on Bcl-X(L) or other Bcl-2 family proteins. Techniques such as X-ray crystallography, NMR spectroscopy, and computational docking simulations will be essential to map these interactions at the atomic level.

Exploration of Off-Target Effects: A comprehensive understanding of the cellular targets of these compounds is necessary. Future studies will likely employ chemoproteomics and other systems biology approaches to identify other potential protein interactions, which could reveal novel mechanisms of action or predict potential side effects.

Pathway Analysis: Moving beyond individual protein interactions, future research will focus on how naphthoisoxazolones affect the broader signaling networks within the cell. This includes investigating their influence on pathways that regulate the expression and post-translational modification of Bcl-2 family proteins.

In Vivo Mechanism Studies: Translating in vitro findings to in vivo models will be a critical step. This will involve assessing the engagement of the target protein and the modulation of apoptotic pathways in animal models of disease.

A deeper mechanistic understanding will enable the rational design of second-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Exploration of Novel Chemical Reactivities and Transformations of Naphthoisoxazolones

The this compound scaffold contains several reactive sites, offering opportunities for novel chemical transformations to generate new families of compounds. The isoxazole ring, known for its unique reactivity, and the embedded lactam functionality are prime targets for exploration.

A key area of future research will be the selective ring-opening of the isoxazole moiety. Electron capture by isoxazole can trigger the dissociation of the weak N–O bond, leading to a ring-opened diradical species. nsf.gov Controlled chemical or electrochemical reduction could potentially open the isoxazole ring to yield highly functionalized 2,3-disubstituted naphthalene derivatives, which are valuable synthetic intermediates.

Furthermore, the reactivity of related fused isoxazole systems suggests other potential transformations. For example, N-oxides of naphtho[1,2-d]isoxazoles have been shown to rearrange into nitrile oxide isomers. mdpi.com These highly reactive nitrile oxides can then be trapped with various dipolarophiles to create a diverse range of new heterocyclic systems through 1,3-dipolar cycloaddition reactions. mdpi.com Investigating whether the this compound core can be derivatized to an N-oxide and undergo similar rearrangements is a promising avenue for future exploration.

The lactam nitrogen within the isoxazolone ring is another handle for chemical modification. N-alkylation or N-arylation reactions could be used to introduce a wide variety of substituents, which could modulate the compound's biological activity, solubility, and photophysical properties. Studies on the regioselective N-alkylation of similar heterocyclic systems like indazole provide a roadmap for exploring these transformations. beilstein-journals.org

Table 2: Potential Chemical Transformations for Future Research

Reaction Type Target Site Potential Outcome
Reductive Ring Opening Isoxazole N-O bond Synthesis of functionalized 2-amino-3-carboxynaphthalene derivatives.
N-Oxide Rearrangement Isoxazole Ring Formation of reactive nitrile oxide intermediates for further cycloaddition reactions. mdpi.com
N-Alkylation/Arylation Lactam Nitrogen Introduction of diverse functional groups to tune properties and create new analogues.
Lactam Ring Opening Lactam Carbonyl Hydrolysis or aminolysis to create novel naphthalene derivatives with acid or amide functionalities.

Development of Naphthoisoxazolone-Based Functional Materials

While much of the current focus on naphthoisoxazolones is on their biological activity, their rigid, fused aromatic structure suggests significant untapped potential in the field of materials science. The extended π-conjugated system is characteristic of many organic functional materials used in electronics and photonics. Although this is a nascent area for this specific heterocycle, related structures provide a strong rationale for future exploration.

Naphthoxazole and benzoxazole derivatives, which are structurally similar to naphthoisoxazolones, have been investigated as fluorescent probes . periodikos.com.brmdpi.com These molecules often exhibit environment-sensitive fluorescence, making them suitable for applications such as DNA probes and chemosensors for detecting metal ions. periodikos.com.br The naphthoisoxazolone scaffold, with its large aromatic surface area, could similarly interact with biological macromolecules or analytes, leading to changes in its photophysical properties. Future research could involve synthesizing derivatives with specific recognition moieties to create novel sensors.

The photophysical properties of related 4-halo-5-phenylisoxazoles have been studied, revealing fluorescence quantum yields and lifetimes typical of fluorescent organic molecules. uc.pt A systematic investigation into the absorption and emission properties of this compound is a critical first step. By adding electron-donating or electron-withdrawing groups to the naphthalene ring, it may be possible to tune the emission wavelength across the visible spectrum, opening up applications in:

Organic Light-Emitting Diodes (OLEDs): The development of stable, highly fluorescent organic molecules is a key goal in materials science. Naphthoxazole-doped triarylamine materials have already been synthesized for potential use as hole-transport layer materials in OLED devices. researchgate.net

Fluorescent Dyes and Pigments: The rigid structure could impart high thermal and chemical stability, making these compounds suitable for use as specialty dyes.

Bio-imaging: Functionalized naphthoisoxazolones could be developed as fluorescent labels for imaging specific cellular components or processes. Probes based on imidazole-fused benzothiadiazole have been successfully used for imaging lysosomal pH. nih.gov

Integration of Artificial Intelligence and Machine Learning in Naphthoisoxazolone Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel naphthoisoxazolone derivatives. schrodinger.com These computational tools can analyze vast datasets, identify complex patterns, and generate new molecular ideas far more rapidly than traditional research cycles allow.

Quantitative Structure-Activity Relationship (QSAR) modeling represents a primary application. By building ML-based QSAR models, researchers can predict the biological activity of unsynthesized naphthoisoxazolone analogues based on their molecular descriptors. nih.gov For example, 3D-QSAR models have been successfully applied to benzoxazole derivatives to guide the design of new anticancer agents. rsc.org This approach allows for the prioritization of synthetic targets, saving significant time and resources.

Virtual Screening and Molecular Docking are other powerful tools. Large chemical databases can be screened in silico to identify new isoxazole-based molecules that are predicted to bind to a specific biological target, such as Hsp90 or COX enzymes. researchgate.netnih.govnih.gov These computational hits can then be synthesized and tested experimentally. Molecular dynamics simulations can further refine these models by predicting the stability and binding interactions of the ligand-protein complex over time. nih.govfrontiersin.org

Perhaps the most transformative application of AI is in de novo drug design . Generative ML models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying patterns of known active molecules and generate entirely new chemical structures that are optimized for desired properties like high potency and low toxicity. nih.gov These models can explore a vast chemical space to propose novel naphthoisoxazolone scaffolds that a human chemist might not have conceived. schrodinger.com For instance, ML-based virtual screening has already been used to discover novel inhibitors for challenging protein targets like SOS1. rsc.org

The synergy between these computational approaches and experimental validation will undoubtedly accelerate the development of this compound-based compounds for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for naphtho[2,3-d]isoxazol-3(2H)-one and its derivatives?

  • The compound can be synthesized via oxidative cyclization of hydrazone or oxime precursors. For example, 2-hydroxy-1-naphthaldehyde oxime undergoes one-pot oxidative cyclization with lead(IV) acetate, yielding isomeric naphtho[1,2-d]isoxazole-2-oxide and naphtho[1,8-de][1,2]oxazine derivatives . Substituent positioning (e.g., bromo, fluoro) on the benzo[d]isoxazolone core can be achieved using halogenation or cross-coupling reactions, as seen in derivatives like 6-bromo- and 5-fluorobenzo[d]isoxazol-3(2H)-one .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Key methods include:

  • NMR spectroscopy : To confirm regiochemistry and substituent effects (e.g., aromatic proton splitting patterns in 1H NMR) .
  • IR spectroscopy : To identify functional groups like C=O (1670–1700 cm⁻¹) and N–O (950–980 cm⁻¹) stretches .
  • Mass spectrometry (ESI-MS) : For molecular weight validation and fragmentation analysis .

Q. How do substituents influence the stability and reactivity of this compound?

  • Electron-withdrawing groups (e.g., Br, F) at the 5- or 6-position increase electrophilicity, facilitating nucleophilic substitution reactions. Conversely, methyl groups enhance steric hindrance, reducing reaction rates . Stability studies show halogenated derivatives are more resistant to hydrolysis under acidic conditions compared to unsubstituted analogs .

Advanced Research Questions

Q. What mechanistic insights explain the formation of isomeric products during naphtho-isoxazole synthesis?

  • Competing o- and peri-cyclization pathways occur during oxidative cyclization. For example, lead(IV) acetate mediates the formation of a common nitroso quinonemethide intermediate, which bifurcates into naphtho[1,2-d]isoxazole-2-oxide or naphtho[1,8-de][1,2]oxazine depending on reaction conditions (e.g., solvent polarity, temperature) .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Discrepancies in NMR chemical shifts (e.g., δ 7.43–8.31 ppm for aromatic protons in brominated derivatives) may arise from solvent effects or crystallographic packing. Cross-validation using X-ray crystallography or computational modeling (DFT) is recommended to clarify ambiguities .

Q. What strategies optimize regioselectivity in functionalizing the naphtho-isoxazole scaffold?

  • Directed ortho-metalation (DoM) using lithium bases enables selective substitution at the 2- or 3-position of the naphthalene ring. For example, 6-bromo derivatives can be further modified via Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .

Q. What emerging applications exist for this compound in materials science?

  • Patent data highlight its use as a building block for triazine-based compounds in organic electronic devices (e.g., OLEDs, photovoltaics) due to its planar π-conjugated system and electron-deficient character . Derivatives with thiophene or furan substituents show enhanced charge transport properties .

Methodological Guidelines

  • Synthetic Optimization : Use lead(IV) acetate in anhydrous acetic acid for high-yield oxidative cyclization (70–86% yields) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates isomeric byproducts .
  • Stability Testing : Store derivatives under inert gas at –20°C to prevent oxidation; halogenated analogs are stable at room temperature for >6 months .

Key Challenges

  • Isomer Separation : Develop HPLC methods with chiral stationary phases to resolve enantiomers in asymmetric syntheses.
  • Scale-Up : Replace lead(IV) acetate with greener oxidants (e.g., TEMPO/FeCl₃) to reduce toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.